![molecular formula C19H17NO4 B14171598 {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid CAS No. 924635-02-9](/img/structure/B14171598.png)
{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid is a complex organic compound that features an indole core structure Indole derivatives are significant in various fields due to their biological activities and presence in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid typically involves multiple steps, starting from commercially available materials. One common method involves the protection of the indole nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to meet industrial standards, ensuring the compound’s consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to the compound’s observed effects. The benzyloxycarbonyl group can also play a role in protecting the molecule from rapid degradation, enhancing its stability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
- 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
- Nα-[(2S)-2-{[(S)-(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethylphosphoryl]methyl}-5-phenylpentanoyl]-L-tryptophanamide
Uniqueness
What sets {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid apart is its indole core, which is a versatile scaffold in medicinal chemistry. The presence of the benzyloxycarbonyl group adds to its stability and potential for further functionalization, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
924635-02-9 |
|---|---|
Formule moléculaire |
C19H17NO4 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
2-(5-methyl-1-phenylmethoxycarbonylindol-3-yl)acetic acid |
InChI |
InChI=1S/C19H17NO4/c1-13-7-8-17-16(9-13)15(10-18(21)22)11-20(17)19(23)24-12-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,21,22) |
Clé InChI |
ICLMLEXUEROXMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



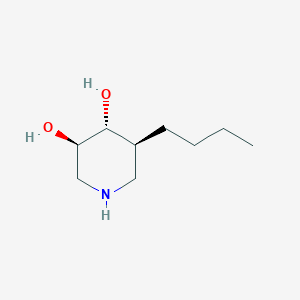
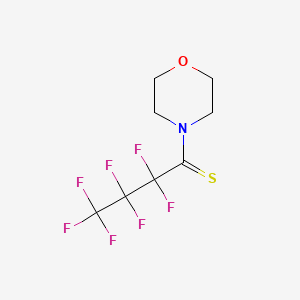
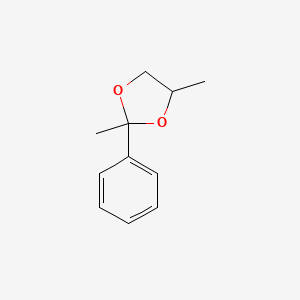
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)

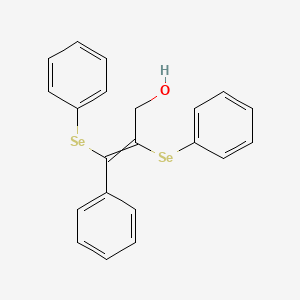
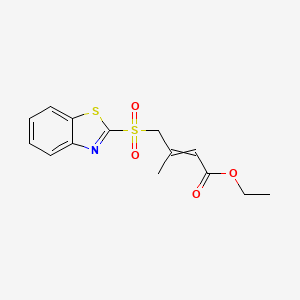
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)

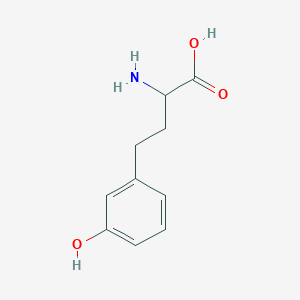
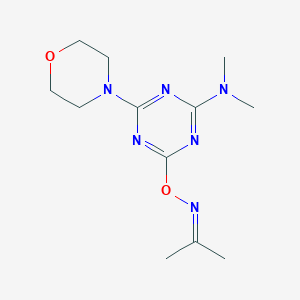
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
